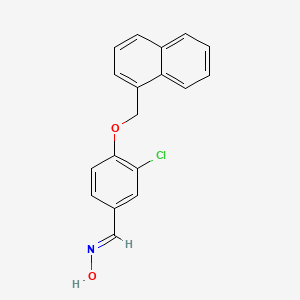

![molecular formula C16H16N2O2S B5524350 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5524350.png)

2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Antibacterial and Antiprotozoal Activity

A notable application of benzimidazole derivatives is in the fight against bacterial and protozoal infections. For instance, compounds derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have demonstrated potent and selective activity against Helicobacter pylori , a significant gastric pathogen, offering potential as novel anti-H. pylori agents. These compounds, such as the prototype carbamate 12a, display low minimal inhibition concentration (MIC) values against various clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin, without affecting a wide range of other microorganisms, thereby suggesting a targeted antibacterial approach with minimal off-target effects (Carcanague et al., 2002). Additionally, novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have been synthesized and shown to possess strong activity against protozoa like Trichomonas vaginalis , Giardia intestinalis , and Entamoeba histolytica , with IC50 values in the nanomolar range, indicating their potential as effective antiprotozoal agents (Pérez‐Villanueva et al., 2013).

Anticholinesterase Activity

Benzimidazole derivatives have also been explored for their anticholinesterase activity, which is crucial for treating anticholinesterase intoxication. A study on quaternary salt derivatives of 2-[(hydroxyimino)methyl]-1-methylimidazole incorporating various side chains found that the toxicity and antidotal effectiveness against powerful cholinesterase inhibitors such as soman and tabun significantly depend on the type and location of the side-chain substituent. Some compounds were identified as potent therapeutics for anticholinesterase intoxication, highlighting the importance of benzimidazole derivatives in developing antidotes for chemical warfare agents and pesticides (Goff et al., 1991).

Metal Complexes and Antimicrobial Activity

The synthesis of metal complexes involving benzimidazole derivatives, such as 2-(o-sulfamoylphenyl)benzimidazole, has led to compounds with significant antimicrobial properties. These complexes, when coordinated with divalent transition metals, exhibit potent antibacterial activity against a range of bacterial strains, although they do not show antifungal activity. Such findings underscore the potential of benzimidazole-based metal complexes in developing new antimicrobial agents (Ashraf et al., 2016).

Mechanism of Action

The mechanism of action of “2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole” is related to its inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes are involved in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .

Properties

IUPAC Name |

2-[2-(4-methylphenyl)sulfonylethyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-12-6-8-13(9-7-12)21(19,20)11-10-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWOAYLOEIHWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804273 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5524272.png)

![dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate](/img/structure/B5524275.png)

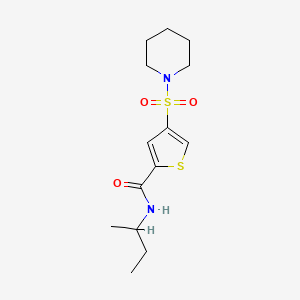

![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-3-piperidinecarboxamide](/img/structure/B5524285.png)

![N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide](/img/structure/B5524288.png)

![(2S)-(2,3-difluorophenyl){[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B5524306.png)

![N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide](/img/structure/B5524323.png)

![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5524326.png)

![5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5524334.png)

![5-(2-thienylmethylene)-3-[(2-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524355.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5524359.png)